N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a compound that belongs to the benzimidazole class of heterocyclic organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound combines the benzimidazole moiety with a methoxyphenylacetamide group, potentially enhancing its biological activity and making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, in an acidic medium.
Alkylation: The benzimidazole core is then alkylated with an appropriate alkyl halide to introduce the ethyl group at the 2-position.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit the function of tubulin, leading to disruption of microtubule formation and cell division . Additionally, the compound may interact with DNA or RNA, interfering with their replication and transcription processes .
Comparison with Similar Compounds
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide can be compared with other benzimidazole derivatives, such as:
Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.
Albendazole: Another anthelmintic used for similar purposes as thiabendazole.
Mebendazole: Used to treat a variety of parasitic worm infestations.
Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders.
The uniqueness of this compound lies in its specific combination of the benzimidazole and methoxyphenylacetamide moieties, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-14-8-6-13(7-9-14)12-18(22)19-11-10-17-20-15-4-2-3-5-16(15)21-17/h2-9H,10-12H2,1H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKORMHKXFEBLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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